Illite

Beschreibung

Eigenschaften

CAS-Nummer |

12173-60-3 |

|---|---|

Molekularformel |

Al9FFeHK3MgO41Si14+8 |

Molekulargewicht |

1509.434 |

IUPAC-Name |

nonaaluminum;magnesium;tripotassium;1,3-dioxido-2,4,5-trioxa-1,3-disilabicyclo[1.1.1]pentane;iron(2+);oxygen(2-);fluoride;hydroxide |

InChI |

InChI=1S/9Al.FH.Fe.3K.Mg.7O5Si2.H2O.5O/c;;;;;;;;;;;;;;;7*1-6-3-7(2,4-6)5-6;;;;;;/h;;;;;;;;;1H;;;;;;;;;;;;;1H2;;;;;/q9*+3;;+2;3*+1;+2;7*-2;;5*-2/p-2 |

InChI-Schlüssel |

VGIBGUSAECPPNB-UHFFFAOYSA-L |

SMILES |

[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[O-][Si]12O[Si](O1)(O2)[O-].[O-][Si]12O[Si](O1)(O2)[O-].[O-][Si]12O[Si](O1)(O2)[O-].[O-][Si]12O[Si](O1)(O2)[O-].[O-][Si]12O[Si](O1)(O2)[O-].[O-][Si]12O[Si](O1)(O2)[O-].[O-][Si]12O[Si](O1)(O2)[O-].[F-].[Mg+2].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[K+].[K+].[K+].[Fe+2] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

what is the chemical formula of illite

An In-depth Technical Guide to the Chemical Formula of Illite

Introduction

This compound is a group of closely related, non-expanding clay minerals belonging to the phyllosilicate group.[1] Structurally, it is similar to muscovite (B576469), consisting of a 2:1 layered structure with a dioctahedral alumina (B75360) sheet sandwiched between two silica (B1680970) tetrahedral sheets.[2][3] However, this compound differs from muscovite in that it has more silicon, magnesium, iron, and water, and less tetrahedral aluminum and interlayer potassium.[4][5] The chemical formula of this compound is not fixed and exhibits considerable ionic (isomorphic) substitution, resulting in a range of chemical compositions.[1][4] This guide provides a detailed examination of the chemical formula of this compound, quantitative compositional data, and the experimental protocols used for its determination.

The General Chemical Formula of this compound

The generalized chemical formula for this compound is most commonly cited as:

(K,H₃O)(Al,Mg,Fe)₂(Si,Al)₄O₁₀[(OH)₂,(H₂O)] [1][4]

This formula can be broken down into three main components, reflecting the mineral's layered structure:

-

Interlayer Cations: (K,H₃O) represents the cations situated between the tetrahedral-octahedral-tetrahedral (T-O-T) layers. Potassium (K⁺) is the dominant interlayer cation, but it can be partially replaced by hydronium (H₃O⁺), sodium (Na⁺), and calcium (Ca²⁺).[5][6] The presence of poorly hydrated potassium cations is responsible for the non-expanding nature of this compound.[2]

-

Octahedral Sheet: (Al,Mg,Fe)₂ represents the cations in the central octahedral layer. In this dioctahedral sheet, aluminum (Al³⁺) is the primary cation, but it is often substituted by magnesium (Mg²⁺) and iron (Fe²⁺ or Fe³⁺).[2][7]

-

Tetrahedral Sheets: (Si,Al)₄O₁₀ represents the two tetrahedral layers that sandwich the octahedral sheet. Silicon (Si⁴⁺) is the main cation in this layer, but it is partially substituted by aluminum (Al³⁺).[6]

-

Anions: O₁₀(OH)₂ represents the oxygen and hydroxyl anions that form the framework of the T-O-T layers. Water molecules (H₂O) may also be present in the interlayer space.[1]

Isomorphous substitution, the replacement of one ion by another of similar size without changing the crystal structure, is a key feature of this compound. The substitution of a higher-valency cation with a lower-valency one (e.g., Al³⁺ for Si⁴⁺ in the tetrahedral sheet, or Mg²⁺ for Al³⁺ in the octahedral sheet) results in a net negative charge on the T-O-T layers.[2][6] This charge deficiency is balanced by the positively charged interlayer cations, primarily K⁺.[6]

Variations in the Chemical Formula

Due to the extensive isomorphous substitution, several other formulas have been proposed to represent the compositional range of this compound more accurately:

-

A representative formula is K₀.₆₅Al₂.₀(Al₀.₆₅Si₃.₃₅)O₁₀(OH)₂ .[7]

-

A formula that expresses the compositional range is K₀.₆₋₀.₈₅(Al,Mg)₂(Si,Al)₄O₁₀(OH)₂ .[7][8]

-

An ideal structural formula proposed by Środoń et al. (2009) is (K,Na)₀.₉₅(Al₁.₈₁Fe₀.₀₁Mg₀.₁₉)(Si₃.₃₅Al₀.₇₅)O₁₀(OH)₂ .[7]

-

Another general formula is given as KᵧAl₄(Si₈₋ᵧ,Alᵧ)O₂₀(OH)₄ , where y is typically around 1.5 but always less than 2.[5]

Data Presentation: Quantitative Composition of this compound

The chemical composition of this compound can vary significantly depending on its origin. The following table summarizes the typical ranges for the major elements, presented as oxide weight percentages.

| Oxide | Weight Percentage (%) |

| SiO₂ | 50 - 60 |

| Al₂O₃ | 24 - 33 |

| K₂O | up to 7.26 |

| Fe₂O₃ | 4.41 - 8.89 |

| MgO | up to 3.11 |

| Na₂O | up to 1.63 |

Experimental Protocols for Chemical Analysis

The determination of the chemical formula of this compound requires a combination of analytical techniques to identify the mineral phase and quantify its elemental composition. Due to the small crystal size of this compound, X-ray diffraction (XRD) and Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) are essential methods.[4]

X-ray Diffraction (XRD)

Principle: XRD is used for the identification of the mineral phases present in a sample. Each crystalline mineral has a unique diffraction pattern when exposed to X-rays, which acts as a "fingerprint." For this compound, the characteristic basal reflection at approximately 10 Å is a key identifier.[10]

Methodology:

-

Sample Preparation: The clay fraction (<2 µm) is separated from the bulk sample by sedimentation. For detailed analysis of layered silicates, oriented aggregates are prepared by depositing a suspension of the clay onto a glass slide or a low-background sample holder and allowing it to dry.[11][12]

-

Ethylene (B1197577) Glycol Solvation: To distinguish this compound from expandable clay minerals like smectite, the oriented sample is treated with ethylene glycol vapor. This compound's structure does not expand, so its 10 Å peak remains unchanged, whereas smectite's basal spacing increases.[12][13]

-

Data Acquisition: The prepared sample is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).[11][13]

-

Data Analysis: The resulting diffraction pattern is analyzed by identifying the positions and intensities of the diffraction peaks. The presence of a strong, non-expanding peak at ~10 Å, along with its higher-order reflections, confirms the presence of this compound.[10] Quantitative analysis can be performed by comparing the intensities of the this compound peaks with those of an internal standard or by using full-pattern refinement methods.[8]

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS)

Principle: SEM provides high-resolution images of the sample's morphology, showing the shape and texture of the this compound particles.[14] EDS, an analytical technique coupled with SEM, allows for the qualitative and quantitative determination of the elemental composition of a microscopic area of the sample.[15][16]

Methodology:

-

Sample Preparation: A small portion of the clay sample is mounted on an SEM stub using conductive adhesive. To prevent charging under the electron beam, the sample is coated with a thin layer of a conductive material, such as carbon or gold.[16]

-

Imaging: The sample is introduced into the SEM chamber. A focused beam of electrons is scanned across the sample surface. The interaction of the electron beam with the sample generates various signals, including secondary and backscattered electrons, which are used to form an image of the sample's surface topography and composition.[14]

-

Elemental Analysis (EDS): The electron beam excites atoms in the sample, causing them to emit characteristic X-rays. The EDS detector measures the energy and intensity of these X-rays. Each element emits X-rays at a specific energy, allowing for the identification of the elements present. The intensity of the X-rays is proportional to the concentration of the element, enabling quantitative analysis.[15][16]

-

Data Analysis: The EDS software processes the X-ray spectrum to provide the elemental composition, typically as weight percentages of the elements or their oxides. This data is then used to calculate the empirical chemical formula of the this compound.[13][15]

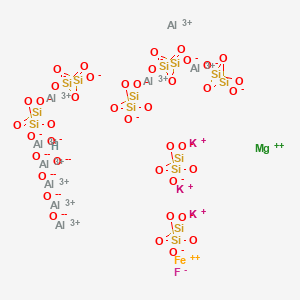

Mandatory Visualization: this compound Chemical Formula Structure

The following diagram illustrates the logical relationship between the different components of the this compound chemical formula, highlighting the isomorphous substitutions.

Caption: Structural components and ionic substitutions in the this compound chemical formula.

References

- 1. soilmanagementindia.com [soilmanagementindia.com]

- 2. Soil Chemistry/Clay Minerology - Bioremediation [learnbioremediation.weebly.com]

- 3. This compound | Clay, Soil, Sediment | Britannica [britannica.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. web.viu.ca [web.viu.ca]

- 6. This compound - Oz Soils 4 [content.une.edu.au]

- 7. mindat.org [mindat.org]

- 8. minsocam.org [minsocam.org]

- 9. researchgate.net [researchgate.net]

- 10. X-Ray Powder Diffraction Identification of Illitic Materials | Clays and Clay Minerals | Cambridge Core [resolve.cambridge.org]

- 11. clays.org [clays.org]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of Illite-1M

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure of illite-1M, a common non-expanding clay mineral. This compound's layered silicate (B1173343) structure and cation exchange capacity are of significant interest in various scientific fields, including materials science and pharmaceutical development, where it can be explored as an excipient or active agent carrier.

Introduction to this compound-1M

This compound is a dioctahedral, potassium-deficient mica.[1] Its structure is characterized by a 2:1 layering system, consisting of an octahedral alumina (B75360) sheet sandwiched between two tetrahedral silica (B1680970) sheets (T-O-T).[2] These layers are held together by interlayer potassium cations, which results in a non-expanding lattice.[2] The general chemical formula for this compound is (K,H₃O)(Al,Mg,Fe)₂(Si,Al)₄O₁₀[(OH)₂,(H₂O)], though considerable ionic substitution occurs.[2] The "-1M" designation refers to the one-layer monoclinic polytype with a C2/m space group.[2]

Crystallographic Data

The crystallographic data for this compound-1M can vary depending on the specific composition and degree of disorder. The following tables present representative data for this compound-1M.

Table 1: Unit Cell Parameters for a Representative this compound-1M

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| a | 5.18 Å |

| b | 8.98 Å |

| c | 10.18 Å |

| α | 90° |

| β | 101.5° |

| γ | 90° |

Data is representative and based on typical values for this compound-1M.

Table 2: Representative Atomic Coordinates for this compound-1M

| Atom | Wyckoff | x | y | z | Occupancy |

| K | 2d | 0.5 | 0.5 | 0.5 | 0.85 |

| Al1 | 4g | 0.0 | 0.1667 | 0.0 | 1.0 |

| Si,Al | 8j | 0.428 | 0.3333 | 0.282 | 0.75 (Si), 0.25 (Al) |

| O1 | 8j | 0.286 | 0.3333 | 0.158 | 1.0 |

| O2 | 8j | 0.428 | 0.5 | 0.41 | 1.0 |

| O3 | 4i | 0.0 | 0.0 | 0.35 | 1.0 |

| OH | 4h | 0.0 | 0.3333 | 0.0 | 1.0 |

Note: These coordinates are based on a representative model of this compound-1M and are intended for illustrative purposes. The actual atomic positions can vary. The chemical formula for the this compound-1M under investigation in a key study is K₀.₇₈Ca₀.₀₂Na₀.₀₂(Mg₀.₃₄Al₁.₆₉Feᴵᴵᴵ₀.₀₂)[Si₃.₃₅Al₀.₆₅]O₁₀(OH)₂·nH₂O.[3][4]

Experimental Protocols for Structure Determination

The determination of the crystal structure of this compound-1M is challenging due to its typically small crystal size and common structural disorder. A combination of experimental and computational techniques is employed.

3.1 Sample Preparation and Preliminary Analysis

-

Sample Purification: Raw clay samples are typically purified to isolate the this compound fraction, often by sedimentation to obtain a specific particle size range.

-

Chemical Analysis: X-ray Fluorescence (XRF) is used to determine the bulk chemical composition of the this compound sample.[4]

3.2 X-ray Diffraction (XRD) Analysis

-

Powder XRD: This is the primary technique for determining the crystal structure of this compound. Data is collected using a diffractometer, and the resulting pattern provides information on the unit cell dimensions and crystal symmetry.

-

Rietveld Refinement: The Rietveld method is a powerful tool for refining the crystal structure from powder XRD data. It involves fitting the entire experimental diffraction pattern with a calculated pattern based on a structural model. This allows for the refinement of lattice parameters, atomic positions, and site occupancies.

3.3 Computational Modeling Due to the inherent disorder in many this compound samples, specialized software is often used to model the diffraction patterns:

-

WILDFIRE and NEWMOD: These programs are used for simulating the XRD patterns of layered minerals, including this compound, and can account for effects like interstratification.[4]

-

DIFFaX+: This software is used for the refinement of disordered crystal structures from powder diffraction data.[4]

3.4 Complementary Techniques

-

Thermal Analysis: Techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) can provide information about the dehydroxylation process and the presence of different vacancy sites (cis-vacant vs. trans-vacant).

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to probe the local environment of the hydroxyl groups and other functional groups within the this compound structure.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the crystal structure of this compound-1M.

Caption: Workflow for this compound-1M Crystal Structure Determination.

References

formation environments of authigenic illite

An In-depth Technical Guide to the Formation Environments of Authigenic Illite

Introduction

Authigenic this compound is a clay mineral that forms in situ within sedimentary basins through precipitation from pore fluids or the transformation of precursor minerals.[1] Its occurrence, particularly in sandstone reservoirs, is of significant interest to researchers and professionals in the petroleum industry. The growth of authigenic this compound, often as delicate, hair-like or lath-shaped crystals, can drastically alter the pore geometry of reservoir rocks.[2] This alteration can significantly increase microporosity and tortuosity, leading to a substantial reduction in permeability, which can impact hydrocarbon production.[2] Understanding the specific environmental conditions, precursor materials, and mechanisms that lead to its formation is critical for predicting reservoir quality and understanding diagenetic history.[3][4] This guide provides a comprehensive overview of the , summarizing key quantitative data, experimental protocols, and formation pathways.

Principal Formation Pathways

Authigenic this compound forms primarily through the alteration of pre-existing minerals (precursors) during diagenesis, the process by which sediments are transformed into rock.[1][5] The specific pathway is dependent on the initial mineralogy of the sediment, temperature, pressure, and the chemistry of the pore fluids.[5]

2.1 Illitization of Smectite The transformation of smectite to this compound is a common and extensively studied process in sedimentary basins, particularly in shales.[5][6] This reaction typically occurs during burial diagenesis as temperature increases.[5][6] The process involves the incorporation of potassium (K+) into the smectite structure and the expulsion of water molecules.[7] The transformation often proceeds through a series of mixed-layer this compound-smectite (I-S) phases with a progressively increasing proportion of this compound layers.[5][7][8]

2.2 Illitization of Kaolinite (B1170537) Kaolinite is another significant precursor for authigenic this compound, especially in arkosic sandstones.[9] The transformation of kaolinite to this compound is a key reaction during intermediate to deep burial diagenesis.[9] This process also requires a source of potassium and is influenced by temperature, pressure, and the pH of the formation water.[9]

2.3 Alteration of Other Precursors Authigenic this compound can also form from the alteration of other minerals, such as feldspars (particularly K-feldspar) and volcanic glass.[1][5][10] The dissolution of these unstable grains provides the necessary silica, alumina, and potassium for this compound to precipitate directly from pore fluids.[5][11]

Controlling Factors and Geochemical Environments

The formation of authigenic this compound is a complex process governed by a combination of physical and chemical factors.[1][5] These factors dictate the reaction kinetics and the stability of the mineral phases. Critical factors include temperature, pressure, pore fluid composition (especially K+ concentration and pH), and the presence of organic matter.[5][12][13]

| Parameter | Value/Condition | Geological Context | Source(s) |

| Temperature | 55 - 200 °C | Smectite to this compound alteration in shales. | [6] |

| 83 - 88 °C | Abrupt smectite-to-illite transition zone. | [7] | |

| 120 - 150 °C | Kaolinite to this compound alteration. | [6] | |

| > 200 °C | Onset of illitization of newly formed smectite in experiments. | [11] | |

| 200 - 350 °C | Transition temperature for 1Md to 2M1 this compound polytypes. | [3] | |

| Pressure | ~100 MPa (1000 bars) | Typical pressure for kaolinite illitization at 3-4 km burial depth. | [9] |

| 50 - 300 MPa | Experimental pressure range for studying kaolinite illitization. | [9] | |

| 10 MPa (100 bars) | Experimental conditions for illitization under supercritical CO2. | [8] | |

| pH | Alkaline Conditions | Favors the illitization of kaolinite in experimental studies. | [9] |

| Approx. Neutral pH | Condition for authigenic transformation of kaolinite to Fe-illite. | [14] | |

| Key Chemical Species | High K+ activity | Essential for the transformation of both smectite and kaolinite. | [7][11][13] |

| High Fe activity | Triggers the transformation of kaolinite to Fe-illite/glauconite. | [14] | |

| Fluid-Rock Ratio | Low Water-Rock Ratio | Published experiments show this condition favors this compound growth. | [4] |

| Table 1: Summary of key quantitative data on the geochemical and physical conditions required for the formation of authigenic this compound. |

Formation Mechanisms

Two primary mechanisms have been proposed to explain the transformation of precursor minerals into authigenic this compound: solid-state transformation (SST) and dissolution-crystallization (DC), also referred to as dissolution-precipitation.[10][15]

-

Solid-State Transformation (SST): This mechanism involves changes within the crystal lattice of the precursor mineral without its complete dissolution.[15] For the smectite-to-illite reaction, SST is envisioned as the replacement of smectite interlayers with this compound interlayers, leading to gradual changes in composition and structure.[15] This process is thought to be more prevalent in rock-dominated systems with low permeability, such as bentonites.[15]

-

Dissolution-Crystallization (DC): This mechanism involves the complete dissolution of the unstable precursor mineral (e.g., smectite, kaolinite, feldspar) into the pore fluid, followed by the nucleation and growth of new, more stable this compound crystals.[15] This process allows for abrupt changes in mineralogy and is considered dominant in fluid-dominated, permeable systems like sandstones.[15] Direct observation of euhedral, authigenic this compound crystals that are distinct from precursor flakes supports the DC mechanism.[7]

References

- 1. geologyscience.com [geologyscience.com]

- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 3. Detrital and authigenic clay minerals in shales: A review on their identification and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lyellcollection.org [lyellcollection.org]

- 5. boles.faculty.geol.ucsb.edu [boles.faculty.geol.ucsb.edu]

- 6. Shale - Wikipedia [en.wikipedia.org]

- 7. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 8. Mixed-Layer this compound-Smectite Illitization under Supercritical CO2 Conditions [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 12. On the Thermodynamic Stability of this compound and I-S Minerals | Clays and Clay Minerals | Cambridge Core [cambridge.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Comparison of Structural Models of Mixed-Layer this compound/Smectite and Reaction Mechanisms of Smectite Illitization | Clays and Clay Minerals | Cambridge Core [cambridge.org]

An In-depth Technical Guide to the Classification of Illite Group Minerals

For Researchers, Scientists, and Drug Development Professionals

Abstract

The illite group of minerals encompasses a range of non-expanding, dioctahedral, clay-sized micaceous minerals that are ubiquitous in sedimentary and low-grade metamorphic environments. Structurally similar to muscovite (B576469), this compound is characterized by a 2:1 layered silicate (B1173343) structure with a net negative layer charge that is primarily balanced by interlayer potassium cations. This technical guide provides a comprehensive classification of the this compound group, including its key members: this compound, glauconite (B1166050), celadonite, and the sodium-analogue brammallite. Detailed summaries of their chemical compositions, crystallographic properties, and distinguishing characteristics are presented in tabular format for ease of comparison. Furthermore, this guide outlines detailed experimental protocols for the accurate identification and characterization of these minerals, including X-ray Diffraction (XRD), Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS), Fourier-Transform Infrared Spectroscopy (FTIR), and Cation Exchange Capacity (CEC) determination. Finally, the role of this compound group minerals as excipients in pharmaceutical formulations and drug delivery systems is discussed, highlighting their relevance to drug development professionals.

Introduction to the this compound Group

This compound is a group of closely related, non-expanding clay minerals, often referred to as hydromica or hydromuscovite.[1][2] These minerals are secondary precipitates, typically formed through the alteration of primary minerals such as muscovite and feldspar (B12085585) in weathering and hydrothermal environments.[1][2] They are prevalent in sediments, soils, and argillaceous sedimentary rocks, as well as some low-grade metamorphic rocks.[1][2]

The fundamental structure of this compound group minerals is a 2:1 tetrahedral-octahedral-tetrahedral (T-O-T) layered aluminosilicate.[1] The space between these T-O-T layers is occupied by poorly hydrated potassium cations, which are responsible for the non-swelling nature of these minerals.[1] Structurally, this compound is very similar to muscovite but contains slightly more silicon, magnesium, iron, and water, and slightly less tetrahedral aluminum and interlayer potassium.[1] The general chemical formula for this compound is (K,H₃O)(Al,Mg,Fe)₂(Si,Al)₄O₁₀[(OH)₂·(H₂O)], though considerable isomorphic substitution occurs.[1]

Classification of the this compound Group Minerals

The classification of the this compound group is based on variations in chemical composition, particularly the nature of the interlayer cation and the composition of the octahedral and tetrahedral sheets. The primary members of the group are this compound, glauconite, and celadonite, with brammallite being a sodium-rich analogue.[2][3] Avalite is a chromian variety of this compound.[4]

// Nodes A [label="this compound Group\n(Dioctahedral, Interlayer-Deficient Micas)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="this compound\n(K-dominant, Al-rich)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Glauconite\n(K-dominant, Fe-rich)", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Celadonite\n(K-dominant, Fe, Mg-rich)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Brammallite\n(Na-dominant analogue of this compound)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Avalite\n(Cr-bearing variety of this compound)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> B [label="Primary Member"]; A -> C [label="Primary Member"]; A -> D [label="Primary Member"]; A -> E [label="Analogue"]; B -> F [label="Variety"]; } dot Caption: Hierarchical classification of the this compound group minerals.

This compound

This compound is the principal member of the group and is characterized by a predominance of aluminum in the octahedral sheet.[5] Its formation is favored by alkaline conditions and high concentrations of aluminum and potassium.[5]

Glauconite

Glauconite is the iron-rich member of the this compound group, typically forming authigenically in marine environments.[5] It can be distinguished from this compound by X-ray diffraction, exhibiting a 060 peak between 1.51 and 1.52 Å, compared to this compound's 1.50 Å peak.[5]

Celadonite

Celadonite is also an iron-rich dioctahedral mica, but it is considered a distinct mineral species from glauconite.[6] It typically forms in altered volcanic rocks.[6] Celadonite has a more ordered 1M structure compared to the more disordered 1Md structure often found in glauconite.[6]

Brammallite

Brammallite is the sodium-rich analogue of this compound, where sodium replaces potassium as the dominant interlayer cation.[4] It is considered a degradation product of paragonite through sodium leaching.[7]

Avalite

Avalite is a chromium-bearing variety of this compound, first described from Mount Avala in Serbia.[4] It is not considered a distinct mineral species but rather a variety of this compound with significant chromium content.

Quantitative Data Presentation

The following tables summarize the key quantitative data for the primary members of the this compound group.

Table 1: Comparative Chemical Composition (wt%)

| Oxide | This compound | Glauconite | Celadonite | Brammallite |

| SiO₂ | 52.27 - 58.99 | 49.0 - 58.0 | 51.0 - 59.0 | ~50.0 |

| Al₂O₃ | 21.65 - 28.24 | 5.0 - 15.0 | 0.0 - 8.0 | ~30.0 |

| Fe₂O₃ | 4.41 - 8.89 | 15.0 - 25.0 | 8.0 - 20.0 | < 2.0 |

| FeO | < 1.0 | 1.0 - 4.0 | 2.0 - 6.0 | < 1.0 |

| MgO | 1.87 - 3.11 | 2.0 - 5.0 | 4.0 - 8.0 | ~2.0 |

| K₂O | up to 5.43 | 6.0 - 9.0 | 7.0 - 10.0 | < 1.0 |

| Na₂O | up to 1.63 | < 1.0 | < 1.0 | 4.0 - 7.0 |

| H₂O | ~12.03 | 4.0 - 7.0 | 4.0 - 6.0 | ~10.0 |

| Note: Values are approximate and can vary based on specific sample composition. Data compiled from multiple sources.[7][8][9][10] |

Table 2: Comparative Physical and Structural Properties

| Property | This compound | Glauconite | Celadonite | Brammallite |

| General Formula | (K,H₃O)(Al,Mg,Fe)₂(Si,Al)₄O₁₀[(OH)₂·(H₂O)] | K₀.₈₅(Fe³⁺,Al)₁.₃₄(Mg,Fe²⁺)₀.₆₆(Si₃.₇₆Al₀.₂₄)O₁₀(OH)₂ | K(Fe³⁺,Al)(Mg,Fe²⁺)Si₄O₁₀(OH)₂ | (Na,H₃O)(Al,Mg,Fe)₂(Si,Al)₄O₁₀[(OH)₂·(H₂O)] |

| Layer Charge (pfu) | ~0.75 - 0.95 | ~0.8 | ~1.0 | ~0.7 - 0.9 |

| CEC (meq/100g) | 20 - 30 | 10 - 40 | 10 - 40 | 20 - 40 |

| Common Polytypes | 1M, 1Md, 2M₁ | 1Md | 1M | 1M, 2M₁ |

| pfu = per formula unit. Data compiled from multiple sources.[1][4][6][11][12] |

This compound Polytypes

This compound can exist in different polytypes, which are variations in the stacking sequence of the 2:1 layers. The most common polytypes are 1M, 2M₁, and 1Md.[13] The 1M polytype has a one-layer monoclinic structure, while the 2M₁ polytype has a two-layer monoclinic structure. The 1Md polytype is a disordered form of the 1M structure.[13] The relative abundance of these polytypes can provide insights into the geological history of the host rock, with the 2M₁ polytype generally associated with higher temperatures of formation.[13]

Experimental Protocols for Characterization

Accurate identification and characterization of this compound group minerals require a combination of analytical techniques.

// Nodes Start [label="Unknown Clay Sample", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; XRD [label="X-Ray Diffraction (XRD)\n- Initial mineral identification\n- Polytype analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SEM_EDS [label="Scanning Electron Microscopy (SEM)\n- Morphology and texture\n\nEnergy Dispersive X-ray Spectroscopy (EDS)\n- Elemental composition", fillcolor="#34A853", fontcolor="#FFFFFF"]; FTIR [label="Fourier-Transform Infrared Spectroscopy (FTIR)\n- Functional groups\n- Distinguish between members", fillcolor="#FBBC05", fontcolor="#202124"]; CEC [label="Cation Exchange Capacity (CEC)\n- Measure of exchangeable cations", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Integration and Interpretation", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="Mineral Identification and Characterization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> XRD; Start -> SEM_EDS; XRD -> Data_Analysis; SEM_EDS -> Data_Analysis; FTIR -> Data_Analysis; CEC -> Data_Analysis; Start -> FTIR; Start -> CEC; Data_Analysis -> End; } dot Caption: Experimental workflow for this compound group mineral characterization.

X-ray Diffraction (XRD)

XRD is the primary technique for identifying clay minerals and determining their polytypes.

-

Sample Preparation:

-

Separate the <2 µm clay fraction from the bulk sample by sedimentation or centrifugation.

-

Prepare oriented mounts to enhance the basal reflections. Common methods include the glass slide, smear, filter membrane peel, and centrifuged porous plate techniques.

-

Prepare a randomly oriented powder mount for the determination of non-basal reflections, which are crucial for polytype identification.

-

-

Analysis Protocol:

-

Analyze the oriented mount in its air-dried state.

-

Solvate the sample with ethylene (B1197577) glycol and re-analyze to test for expandable layers (smectite). This compound group minerals do not expand.

-

Heat the sample to 350°C and 550°C and re-analyze to observe changes in the diffraction pattern, which can help differentiate between certain clay minerals.

-

Analyze the randomly oriented powder mount to identify the hkl reflections necessary for polytype determination.

-

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS)

SEM provides high-resolution images of the mineral's morphology, while EDS determines its elemental composition.

-

Sample Preparation:

-

Mount the clay sample on an aluminum stub using double-sided carbon tape.

-

Coat the sample with a thin layer of carbon or gold to make it conductive.

-

-

Analysis Protocol:

-

Obtain secondary electron (SE) and backscattered electron (BSE) images to visualize the morphology and compositional variations.

-

Perform EDS analysis on selected areas or points to obtain a qualitative or quantitative elemental composition. This helps in calculating the structural formula.

-

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify functional groups and can help distinguish between different members of the this compound group based on subtle differences in their spectra.

-

Sample Preparation:

-

Prepare a KBr pellet by mixing a small amount of the clay sample with potassium bromide powder and pressing it into a transparent disk.

-

Alternatively, use Attenuated Total Reflectance (ATR) or Diffuse Reflectance Infrared Fourier Transform (DRIFT) techniques, which require minimal sample preparation.

-

-

Analysis Protocol:

-

Acquire the infrared spectrum, typically in the mid-infrared range (4000-400 cm⁻¹).

-

Analyze the positions and shapes of the absorption bands corresponding to OH-stretching, Si-O stretching, and Si-O bending vibrations to identify the mineral.

-

Cation Exchange Capacity (CEC)

CEC measures the quantity of negatively charged sites on the mineral surface that can retain exchangeable cations.

-

Protocol (Ammonium Acetate (B1210297) Method):

-

Saturate a known weight of the clay sample with a 1M ammonium (B1175870) acetate solution (pH 7).

-

Wash the sample with ethanol (B145695) to remove excess ammonium acetate.

-

Displace the adsorbed ammonium ions with a solution of another cation (e.g., K⁺ or Na⁺).

-

Measure the concentration of the displaced ammonium ions in the resulting solution using a suitable analytical technique (e.g., colorimetry or an ion-selective electrode).

-

Calculate the CEC in meq/100g of clay.

-

Relevance to Drug Development

While not directly involved in biological signaling pathways, this compound and other clay minerals are of significant interest to drug development professionals, primarily for their use as pharmaceutical excipients.[14] Their desirable properties include high specific surface area, good sorption capacity, chemical inertness, and low toxicity.[14]

// Nodes API [label="Active Pharmaceutical\nIngredient (API)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound (Excipient)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Formulation [label="Pharmaceutical Formulation\n(e.g., Tablet, Cream)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Properties [label="Improved Properties:\n- Controlled Release\n- Enhanced Stability\n- Improved Bioavailability", fillcolor="#FBBC05", fontcolor="#202124", shape=note];

// Edges API -> Formulation; this compound -> Formulation; Formulation -> Properties; } dot Caption: Role of this compound as an excipient in a drug delivery system.

This compound group minerals can be used in various roles in pharmaceutical formulations:

-

Drug Carriers: Their high surface area allows for the adsorption of active pharmaceutical ingredients (APIs), which can be used to develop controlled-release drug delivery systems.[3]

-

Binders and Diluents: In tablet manufacturing, they can act as binders to hold the tablet together and as diluents to increase the bulk of the formulation.[14]

-

Disintegrants: They can promote the breakup of tablets into smaller particles in the gastrointestinal tract, facilitating drug dissolution.[14]

-

Thickening and Emulsifying Agents: In liquid and semi-solid formulations, they can increase viscosity and stabilize emulsions.[14]

-

Topical Applications: Due to their absorbent properties, this compound-rich clays (B1170129) are used in dermatological preparations to draw out impurities and toxins from the skin.[6]

Conclusion

The this compound group of minerals represents a complex and important class of phyllosilicates with significant implications in geology, materials science, and pharmaceuticals. A systematic approach to their classification, based on detailed chemical and structural analysis, is crucial for their accurate identification and utilization. The experimental protocols outlined in this guide provide a framework for researchers and scientists to thoroughly characterize these materials. For drug development professionals, an understanding of the properties of this compound group minerals opens up possibilities for their application as versatile and effective excipients in advanced drug delivery systems.

References

- 1. tandfonline.com [tandfonline.com]

- 2. clayerworld.com [clayerworld.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. USGS OFR01-041: this compound Group Minerals [pubs.usgs.gov]

- 6. caringsunshine.com [caringsunshine.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound Mineral Data [webmineral.com]

- 9. rruff.net [rruff.net]

- 10. Distinguishing celadonite from glauconite for environmental interpretations: a review-å½é å¤å°çå¦ä¼ [isp2022.org]

- 11. researchgate.net [researchgate.net]

- 12. Chemistry of this compound/Smectite and End-Member this compound | Clays and Clay Minerals | Cambridge Core [cambridge.org]

- 13. Detrital this compound crystals identified from crystallite thickness measurements in siliciclastic sediments [pubs.usgs.gov]

- 14. Multifaceted role of clay minerals in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Illite in Sedimentary Diagenesis: A Technical Guide

Abstract

Illite, a non-expanding, dioctahedral, mica-like clay mineral, is a critical component in the diagenetic evolution of sedimentary rocks. Its formation and transformation, particularly the conversion of smectite to this compound, are fundamental processes that significantly alter the physical and chemical properties of sediments during burial. This technical guide provides an in-depth examination of the mechanisms of this compound formation, its profound impact on the quality of hydrocarbon reservoirs, and the key analytical techniques used for its characterization. The smectite-to-illite transformation is a time and temperature-dependent process, primarily occurring between 60°C and 180°C, which releases significant amounts of water, silica (B1680970), and other ions into the pore system. Authigenic this compound can precipitate directly from pore fluids, often forming fibrous or lath-shaped crystals that drastically reduce rock permeability, even in small quantities. Conversely, this compound coatings on detrital grains can inhibit quartz overgrowth, thus preserving porosity. Understanding the kinetics of illitization, the morphology of the resulting crystals, and the timing of their formation is crucial for predicting reservoir performance and calibrating basin thermal histories. This guide summarizes key quantitative data, details standard experimental protocols for X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and isotopic dating, and provides visual diagrams to elucidate the complex processes involved.

Introduction to this compound and Sedimentary Diagenesis

Sedimentary diagenesis encompasses all the physical, chemical, and biological changes that sediments undergo after initial deposition, during and after lithification, but before the onset of metamorphism. These processes, driven by increasing temperature, pressure, and interaction with pore fluids, fundamentally control the evolution of a sediment into a sedimentary rock. Clay minerals are central actors in diagenesis due to their high reactivity and abundance.

Among the various clay mineral transformations, the formation of this compound is of paramount importance, particularly in argillaceous rocks and sandstones.[1] this compound is a general term for non-expanding, potassium-rich, dioctahedral micas found in the clay-sized fraction of sedimentary rocks.[2] Its diagenetic formation, primarily through the transformation of precursor smectite clays, is a key indicator of thermal maturity in sedimentary basins.[1] This transformation is not only a marker of the thermal history but also a major geological agent, influencing hydrocarbon generation, migration, and the quality of reservoir rocks.[1][2] The growth of authigenic this compound within the pore space of sandstones can dramatically reduce permeability, posing a significant challenge to hydrocarbon extraction.[3][4] Therefore, a thorough understanding of the role of this compound in diagenesis is essential for researchers in petroleum geology, sedimentology, and geochemistry.

Mechanisms of this compound Formation during Diagenesis

Authigenic this compound forms during diagenesis primarily through two main pathways: the transformation of precursor minerals (most notably smectite) and direct precipitation from pore fluids (neoformation). These processes are governed by a complex interplay of temperature, time, pressure, and the chemical composition of pore fluids.[1]

The Smectite-to-Illite (S-I) Transformation

The most studied mechanism of this compound formation is the progressive transformation of smectite to this compound (illitization) with increasing burial depth and temperature.[1][5] This reaction proceeds through a series of mixed-layer this compound/smectite (I/S) intermediates, where the proportion of this compound layers gradually increases.[6] The ordering of these layers also changes, transitioning from random interstratification (Reichweite R0) at lower temperatures to ordered interstratification (R1 or greater) as the reaction progresses.[6]

Two primary mechanisms have been proposed for the S-I transformation:

-

Solid-State Transformation: This model suggests that smectite layers convert to this compound layers on a layer-by-layer basis within the same crystal structure, primarily through the substitution of Al³⁺ for Si⁴⁺ in the tetrahedral sheet and the fixation of K⁺ in the interlayer.[7][8]

-

Dissolution-Precipitation: This mechanism involves the complete dissolution of unstable smectite particles and the subsequent precipitation of more stable this compound crystals from the pore fluid.[7][9] This process is increasingly recognized as a dominant pathway, especially in systems with sufficient fluid flow.

The S-I transformation is a significant source of water, silica, and cations in the subsurface. This release of fluids can lead to overpressuring and is intrinsically linked to the migration of hydrocarbons.[1]

Neoformation of this compound

In addition to forming from smectite, this compound can precipitate directly from potassium- and aluminum-rich pore fluids, a process known as neoformation.[9] This is common in sandstones where precursor minerals like K-feldspar or kaolinite (B1170537) dissolve, providing the necessary chemical components.[5][10] Neoformed this compound often develops a distinct fibrous or "hairy" morphology, growing unconstrained within pore spaces.[2][4]

Key Controlling Factors

The rate and extent of illitization are governed by several interrelated factors:

-

Temperature and Time: The S-I reaction is kinetically controlled, meaning its progress is a function of both temperature and time.[7] Significant illitization typically begins at temperatures around 60-100°C and is largely complete by 180°C.[5][11]

-

Potassium (K⁺) Availability: The transformation to this compound is fundamentally dependent on a source of potassium.[1] The dissolution of K-feldspar and detrital micas are the primary sources of K⁺ in most sedimentary basins.[5] Insufficient potassium can halt or slow the reaction.[10]

-

Fluid Chemistry and Flow: Pore water chemistry, including pH and the concentration of silica and aluminum, influences the dissolution and precipitation rates of minerals.[12] Fluid flow is necessary to transport reactants (like K⁺) and remove byproducts.

-

Organic Matter: The maturation of organic matter is often coupled with illitization.[1] Organic acids generated during kerogen maturation can enhance the dissolution of feldspars and smectite, while organic compounds can also influence K⁺ availability.[1][13]

Impact of this compound Diagenesis on Reservoir Quality

The precipitation of authigenic this compound is one of the most critical diagenetic processes affecting the quality of clastic hydrocarbon reservoirs. Its impact can be complex, sometimes preserving porosity but more often drastically reducing permeability.[3][10]

Porosity Reduction and Preservation

Pore-filling this compound directly reduces the total pore volume of a reservoir rock.[14] As fibrous this compound crystals grow and bridge across pore throats, they occlude the void space, thereby decreasing porosity.[15] However, this compound can also play a role in preserving porosity. Early-formed, grain-coating this compound can inhibit the later precipitation of quartz overgrowths, which are a major cause of porosity loss in sandstones during deeper burial.[10] In these cases, the presence of this compound coatings can maintain higher-than-expected porosity at greater depths.

Permeability Reduction

The most significant negative impact of this compound on reservoir quality is the severe reduction in permeability.[3] This is particularly true for fibrous, pore-bridging this compound morphologies.[4] Even a small weight percentage of this this compound can create a dense, tangled web within the pore network, dramatically increasing the tortuosity of flow paths and constricting pore throats.[4][16] This can reduce permeability by several orders of magnitude, transforming a productive reservoir into a non-commercial one.[17] This effect is disproportionate to the actual volume of this compound present, highlighting the critical importance of crystal morphology and distribution over mere abundance.[4]

Influence of this compound Morphology

The morphology of authigenic this compound dictates its impact on reservoir properties.[4] Scanning Electron Microscopy (SEM) studies have identified several common morphologies:

-

Fibrous or Hairy this compound: Long, lath-shaped, or ribbon-like crystals that grow into and across pore spaces. This morphology is the most detrimental to permeability.[2][4]

-

Platy or Blocky this compound: More equant, hexagonal crystals that typically form as grain coatings. This morphology is less damaging to permeability and can be beneficial in preserving porosity.[18]

The morphology is influenced by factors such as the rate of precipitation and the chemical saturation of the pore fluid.[18][19] Slow growth rates from supersaturated solutions tend to favor the formation of metastable lath-shaped or fibrous crystals.[18]

Quantitative Parameters in this compound Diagenesis

The study of this compound diagenesis relies on quantitative data to model thermal histories and predict reservoir quality. The table below summarizes key parameters associated with the smectite-to-illite transformation and its effects.

| Parameter | Typical Value/Range | Significance | References |

| Temperature of Onset | 60 - 100 °C | Temperature at which significant smectite-to-illite transformation begins. | [5] |

| Temperature of Major Transformation | 120 - 140 °C | Corresponds to a rapid increase in diagenetic this compound in reservoir sandstones. | [5][11] |

| Completion Temperature | ~180 °C | Temperature by which most smectite has converted to this compound. | [11] |

| Depth of Major Transformation | 3.7 - 4.0 km | Typical burial depth for major illitization in basins like the North Sea. | [5] |

| Activation Energy (Ea) | 11 - 33 kcal/mol | Kinetic parameter describing the temperature sensitivity of the S-I reaction. | [7] |

| Porosity Loss (Compaction) | ~15-16% | Average porosity reduction due to compaction in this compound-bearing tight sandstones. | [15] |

| Porosity Loss (Cementation) | ~18-19% | Average porosity reduction due to cementation (including this compound) in tight sandstones. | [15] |

| K-Ar Age (Carboniferous Reservoir) | 86 Ma | Indicates timing of primary oil pool formation linked to this compound growth. | [20] |

| K-Ar Age (Silurian Reservoir) | 125 Ma | Indicates timing of an earlier hydrocarbon charge event. | [20] |

| Kübler Index (Deep Diagenesis) | 0.34 - 0.76 °Δ2θ | An XRD-based measure of this compound crystallinity indicating deep diagenetic zone (120-180°C). | [11] |

Experimental Analysis of Diagenetic this compound

A multi-technique approach is required to fully characterize diagenetic this compound, including its abundance, crystal structure, morphology, and age. The primary methods employed are X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and K-Ar/Ar-Ar isotopic dating.

X-ray Diffraction (XRD)

XRD is the principal technique for identifying and quantifying clay minerals.[21] It provides detailed information on the crystal structure, including the proportion of this compound layers in mixed-layer I/S minerals and the degree of ordering (crystallinity).[6][22]

-

Sample Preparation:

-

Disaggregation: Gently crush the bulk rock sample to separate individual particles.[21]

-

Removal of Cementing Agents: Treat the sample with dilute acetic acid to remove carbonates and with hydrogen peroxide to remove organic matter.[21][23]

-

Size Fractionation: Separate the clay fraction (typically <2 µm) from the bulk sample using gravity settling or centrifugation based on Stokes' Law.[21][23]

-

-

Oriented Aggregate Preparation:

-

Prepare an oriented slide of the <2 µm fraction by depositing the clay suspension onto a glass slide or ceramic tile and allowing it to dry. The 'filter peel' method is also commonly used to enhance orientation.[24] This orients the platy clay particles, enhancing the basal (00l) reflections which are diagnostic.

-

-

XRD Analysis Protocol:

-

Air-Dried (AD) Scan: Scan the oriented slide under ambient conditions.

-

Ethylene (B1197577) Glycol (EG) Solvation: Place the slide in a desiccator with ethylene glycol for at least 8 hours to expand any smectite layers, then re-scan. This is critical for identifying I/S minerals.[24][25]

-

Heat Treatment: Heat the slide to specific temperatures (e.g., 350°C and 550°C) and scan after each heating step. This helps differentiate between various clay minerals like kaolinite and chlorite.[23][25]

-

-

Data Interpretation:

-

Identify minerals based on the position, shape, and intensity of diffraction peaks and their response to glycolation and heating.[24]

-

Quantify mineral proportions using methods like the Rietveld analysis or by calculating integrated peak areas with reference intensity ratios (RIRs).[21][24]

-

Model the I/S patterns to determine the percentage of this compound layers and the ordering type (e.g., R0, R1).[22]

-

Scanning Electron Microscopy (SEM)

SEM is essential for observing the morphology, texture, and location of this compound within the rock's pore network.[4] It provides direct visual evidence of whether this compound is pore-filling, pore-bridging, or grain-coating.

-

Sample Preparation:

-

Select a fresh, representative rock chip or plug.

-

Critical Point Drying (CPD): This step is crucial for preserving the delicate, fibrous morphology of authigenic this compound.[4][16] The sample is saturated with a fluid (e.g., ethanol), which is then replaced with liquid CO₂. The CO₂ is taken past its critical point, transitioning to a gas without the surface tension effects that would collapse the clay fabric during conventional air- or oven-drying.[16]

-

Mount the dried sample on an SEM stub using conductive adhesive.

-

Coat the sample with a thin conductive layer (e.g., gold, palladium, or carbon) to prevent charging under the electron beam.

-

-

Imaging and Analysis:

-

Use a secondary electron (SE) detector to obtain high-resolution images of the surface topography, revealing the this compound's morphology and its relationship with other minerals and pores.

-

Use a backscattered electron (BSE) detector to differentiate mineral phases based on atomic number contrast.

-

Couple with Energy Dispersive X-ray Spectroscopy (EDS) to obtain semi-quantitative elemental compositions of the observed minerals, confirming the identification of this compound.

-

Isotopic Dating (K-Ar and Ar-Ar)

Potassium-Argon (K-Ar) and Argon-Argon (⁴⁰Ar/³⁹Ar) dating are used to determine the absolute age of this compound formation.[2] Since this compound incorporates potassium into its structure during crystallization, the radioactive decay of ⁴⁰K to ⁴⁰Ar can be used as a geochronometer. This age provides a direct constraint on the timing of diagenetic events and can be used to calibrate thermal and burial history models.[2][26]

-

Sample Preparation and Mineral Separation:

-

Crush and disaggregate the rock sample.

-

Separate multiple fine-grained size fractions (e.g., <0.2 µm, 0.2-2 µm) as authigenic this compound is typically concentrated in the finest fractions.[2] This separation is critical but challenging, as contamination with older, detrital K-bearing minerals (micas, feldspars) can lead to erroneously old ages.[20][27]

-

-

Potassium (K) Analysis:

-

Measure the potassium concentration of each size fraction, typically by flame photometry or atomic absorption spectroscopy.

-

-

Argon (Ar) Analysis:

-

Load a known mass of the sample into a high-vacuum extraction line.

-

Fuse the sample using a furnace or laser to release the trapped argon.

-

Purify the released gas to remove reactive gases.

-

Analyze the isotopic composition of the argon (⁴⁰Ar, ³⁹Ar, ³⁶Ar) using a noble gas mass spectrometer. The radiogenic ⁴⁰Ar* content is determined by correcting for atmospheric argon contamination using the ³⁶Ar isotope.

-

-

Age Calculation and Interpretation:

-

Calculate the K-Ar age using the decay constant of ⁴⁰K and the measured amounts of K and ⁴⁰Ar*.

-

Often, ages from multiple size fractions are plotted against a parameter related to the proportion of detrital material to extrapolate the age of the pure authigenic end-member.[2]

-

Conclusion

This compound is a central figure in the diagenetic history of sedimentary basins. Its formation, predominantly through the temperature-driven transformation of smectite, serves as a powerful indicator of thermal maturity. The process of illitization is a significant geological agent, altering rock mechanics, influencing pore pressures through water release, and interacting with the maturation of organic matter. From a resource perspective, the role of authigenic this compound is profoundly dualistic. While it can preserve essential porosity by inhibiting quartz cementation, its more common legacy, particularly in sandstone reservoirs, is the catastrophic reduction of permeability due to the growth of pore-bridging fibrous crystals. A comprehensive characterization of this compound, leveraging XRD for mineralogy, SEM for morphology, and isotopic methods for timing, is therefore indispensable for accurately assessing reservoir quality and reconstructing the tectono-thermal evolution of sedimentary basins.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound and hydrocarbon exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. earthdoc.org [earthdoc.org]

- 4. onepetro.org [onepetro.org]

- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 6. ajsonline.org [ajsonline.org]

- 7. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. scispace.com [scispace.com]

- 10. earthdoc.org [earthdoc.org]

- 11. mdpi.com [mdpi.com]

- 12. pure.psu.edu [pure.psu.edu]

- 13. Three zones for this compound formation during burial diagenesis and metamorphism [pubs.usgs.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. onepetro.org [onepetro.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. sietronicslabservices.com.au [sietronicslabservices.com.au]

- 22. X-Ray Powder Diffraction Identification of Illitic Materials | Clays and Clay Minerals | Cambridge Core [resolve.cambridge.org]

- 23. files.isgs.illinois.edu [files.isgs.illinois.edu]

- 24. X-ray diffraction | Clays and Minerals [claysandminerals.com]

- 25. tsutsuki.net [tsutsuki.net]

- 26. researchgate.net [researchgate.net]

- 27. K-Ar dating of this compound in hydrocarbon reservoirs | Clay Minerals | Cambridge Core [cambridge.org]

An In-depth Technical Guide to Illite Weathering: Processes and Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core processes and resulting products of illite weathering. This compound, a non-expanding, clay-sized, dioctahedral, micaceous mineral, is a common constituent of sedimentary rocks, shales, and soils.[1][2] Its alteration through weathering plays a crucial role in soil formation, nutrient cycling, and the geological carbon cycle. Understanding these processes is vital for a range of scientific disciplines, including geology, soil science, and environmental science.

This compound Weathering Processes

The weathering of this compound is a complex process involving both physical and chemical mechanisms that lead to its transformation into other clay minerals, primarily smectite and kaolinite (B1170537). This transformation is driven by the interaction of this compound with water, dissolved acids, and ambient temperature and pressure conditions at or near the Earth's surface.[3]

The fundamental chemical reaction in this compound weathering is hydrolysis , where H+ ions in water replace the interlayer potassium (K+) ions that bind the 2:1 silica-alumina layers of the this compound structure.[4] This initial loss of potassium weakens the mineral structure, making it susceptible to further alteration.

The primary pathways of this compound weathering are:

-

Transformation to Smectite: In environments with a moderate supply of water and the presence of cations such as Mg2+ and Ca2+, the loss of interlayer K+ from this compound can lead to the expansion of the mineral lattice and the formation of smectite.[5] This process is often characterized by the development of mixed-layer this compound-smectite (I-S) minerals as intermediate products.[6][7] The degree of smectite formation is influenced by the pH of the surrounding solution, with more alkaline conditions generally favoring this transformation.

-

Transformation to Kaolinite: Under more intense weathering conditions, characterized by high rainfall, good drainage, and acidic environments, this compound can transform into kaolinite.[8] This process involves the removal of not only the interlayer potassium but also silica (B1680970) from the tetrahedral sheets of the this compound structure.[9] The transformation can occur directly from this compound or through an intermediate smectite phase.[10]

The overall weathering process can be visualized as a progression from a primary mineral to secondary, more stable minerals under surface conditions.

Products of this compound Weathering

The primary mineral products of this compound weathering are other clay minerals, with smectite and kaolinite being the most common. The specific product depends on the intensity and duration of the weathering process and the prevailing environmental conditions.

-

Smectite: A group of expanding clay minerals, including montmorillonite, that form under conditions of moderate weathering. The presence of smectite indicates that while potassium has been leached from the this compound structure, silica has largely been retained.

-

Kaolinite: A non-expanding clay mineral that is a product of intense chemical weathering. Its formation signifies the removal of both potassium and a significant portion of the silica from the original this compound mineral.[8]

-

Mixed-Layer this compound-Smectite (I-S): These are common intermediate products in the transformation of this compound to smectite. They consist of interstratified layers of this compound and smectite and their relative proportions can be used to assess the degree of weathering.[6][7]

In addition to these mineral products, the weathering of this compound releases various ions into the surrounding soil and water, including potassium (K+), silica (in the form of silicic acid, H₄SiO₄), and smaller amounts of aluminum (Al³⁺), magnesium (Mg²⁺), and iron (Fe²⁺/Fe³⁺).

Quantitative Data on this compound Weathering

The weathering of this compound results in measurable changes in its physical and chemical properties. The following tables summarize key quantitative data from various experimental studies.

Table 1: Changes in Cation Exchange Capacity (CEC) and Total Surface Area (TSA) during this compound Weathering

| Weathering Stage | Cation Exchange Capacity (meq/100g) | Total Surface Area (m²/g) | Reference |

| Unweathered this compound-Smectite | 84 | ~850 | [11] |

| Weathered this compound-Smectite | 46 | ~450 | [11] |

| This compound du Puy | 225 (Cs-CEC) | - | [12] |

Table 2: Elemental Composition Changes during this compound Weathering to Kaolinite

| Element | Unweathered this compound (%) | Weathered Product (Kaolinite) (%) | Change | Reference |

| SiO₂ | 52.27 - 58.99 | Enriched in Al, depleted in Si | Decrease | [13][14] |

| Al₂O₃ | 21.65 - 28.24 | Enriched in Al, depleted in Si | Increase | [13][14] |

| K₂O | up to 5.43 | Depleted in K | Decrease | [13][14] |

| Fe₂O₃ | 4.41 - 8.89 | Depleted in Fe | Decrease | [13][14] |

| MgO | - | Depleted in Mg | Decrease | [14] |

| Na₂O | up to 1.63 | Depleted in Na | Decrease | [14] |

Table 3: Stoichiometry of this compound Weathering Reactions

| Reaction | Stoichiometric Equation | Conditions |

| This compound to Kaolinite | 2KAl₃Si₃O₁₀(OH)₂ (this compound) + 2H⁺ + 3H₂O → 3Al₂Si₂O₅(OH)₄ (Kaolinite) + 2K⁺ | Acidic conditions, intense leaching |

| This compound to Smectite | (K,H₃O)(Al,Mg,Fe)₂(Si,Al)₄O₁₀[(OH)₂,(H₂O)] (this compound) + Ca²⁺/Na⁺ + H₂O → (Ca,Na)₀.₃(Al,Mg)₂(Si,Al)₄O₁₀(OH)₂·nH₂O (Smectite) + K⁺ | Neutral to alkaline pH, presence of exchangeable cations |

Experimental Protocols

A variety of analytical techniques are employed to study the processes and products of this compound weathering. Detailed methodologies for key experiments are provided below.

X-Ray Diffraction (XRD) Analysis for Clay Mineral Identification

XRD is a fundamental technique for identifying the crystalline mineral phases present in a sample.

Protocol:

-

Sample Preparation:

-

Disaggregation: Gently crush the bulk sample to separate individual particles without altering their crystal structure.[15]

-

Removal of Cementing Agents: Treat the sample with acetic acid to remove carbonates, hydrogen peroxide for organic matter, and sodium dithionite-citrate-bicarbonate for iron oxides.[15]

-

Size Fractionation: Separate the clay fraction (<2 µm) from the bulk sample using sedimentation or centrifugation based on Stokes' Law.[15]

-

Oriented Mount Preparation: Deposit the clay suspension onto a glass slide or filter membrane to create an oriented sample, which enhances the basal reflections of clay minerals.

-

-

XRD Data Collection:

-

Analyze the air-dried oriented sample using a diffractometer with CuKα radiation.

-

Treat the sample with ethylene (B1197577) glycol vapor for at least 8 hours at 60°C to expand smectite layers and re-analyze.[15]

-

Heat the sample to 400°C for 1 hour to differentiate kaolinite and chlorite (B76162) and re-analyze.[15]

-

Heat the sample to 550°C for 1 hour to observe the collapse of the kaolinite structure and re-analyze.[15]

-

-

Data Analysis:

-

Identify the clay minerals based on the position (d-spacing) of their characteristic diffraction peaks and their response to the glycolation and heat treatments.

-

Use specialized software for peak identification, deconvolution, and semi-quantitative analysis.

-

References

- 1. Visualization of clay minerals at the atomic scale | Clay Minerals | Cambridge Core [cambridge.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. msaweb.org [msaweb.org]

- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 7. researchgate.net [researchgate.net]

- 8. Reaction Path Approach to Mineral Weathering Reactions | Clays and Clay Minerals | Cambridge Core [cambridge.org]

- 9. hou.usra.edu [hou.usra.edu]

- 10. researchgate.net [researchgate.net]

- 11. hou.usra.edu [hou.usra.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ugr.es [ugr.es]

Cation Exchange Capacity of Illite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Illite, a non-expanding clay mineral, is a significant component of soils, sediments, and argillaceous sedimentary rocks.[1] Its structure and chemical composition give rise to a net negative charge, enabling it to adsorb and exchange positively charged ions, or cations. This property, known as cation exchange capacity (CEC), is a critical parameter influencing the physicochemical behavior of this compound-bearing materials. In fields ranging from environmental science to pharmaceuticals, a thorough understanding of this compound's CEC is paramount for predicting contaminant transport, nutrient availability, and the performance of drug delivery systems.

This technical guide provides a comprehensive overview of the cation exchange capacity of this compound, detailing its structural basis, the factors that influence it, and the methodologies for its determination.

The Structural and Chemical Basis of Cation Exchange in this compound

This compound is a phyllosilicate mineral with a 2:1 layered structure, meaning each layer consists of an octahedral sheet of alumina (B75360) sandwiched between two tetrahedral sheets of silica.[1][2] The primary source of the negative charge in this compound is isomorphic substitution within the crystal lattice. This occurs when a cation of a lower positive charge substitutes for a cation of a higher positive charge without changing the overall crystal structure.[3] In the tetrahedral sheet, Al³⁺ can substitute for Si⁴⁺, and in the octahedral sheet, Mg²⁺ or Fe²⁺ can substitute for Al³⁺. This results in a net negative charge on the mineral surface.

This permanent negative charge is balanced by the adsorption of cations, primarily potassium ions (K⁺), in the interlayer space between the 2:1 layers.[1][2] These interlayer potassium ions are poorly hydrated and hold the layers together, which is why this compound is a non-expanding clay.[1] However, cations can also be adsorbed on the external surfaces and edges of the this compound particles, contributing to the overall CEC.

The cation exchange process in this compound can be visualized as a dynamic equilibrium where cations from the surrounding solution exchange with the cations adsorbed on the mineral surface. This process is crucial for the transport and bioavailability of various ions in the environment.

Quantitative Data on Cation Exchange Capacity of this compound

The CEC of this compound is generally intermediate between that of kaolinite (B1170537) and smectite. The typical range for the cation exchange capacity of this compound is 10-40 milliequivalents per 100 grams (meq/100 g) . However, this value can vary depending on factors such as the specific type of this compound, its particle size, and the method of measurement.

| Clay Mineral | Typical CEC Range (meq/100 g) |

| Kaolinite | 3 - 15 |

| This compound | 10 - 40 |

| Smectite (Montmorillonite) | 80 - 150 |

A detailed study on This compound du Puy revealed that the measured CEC can be significantly influenced by the index cation used in the determination. For instance, the CEC measured using cesium (Cs-CEC) was found to be higher and more stable across different electrolyte concentrations compared to the CEC measured using sodium (Na-CEC).[4][5] The reference Cs-CEC value for this compound du Puy was determined to be 22.5 meq/100 g (225 meq/kg).[4][6]

Factors Influencing the Cation Exchange Capacity of this compound

Several factors can influence the measured CEC of this compound:

-

pH: The CEC of this compound is pH-dependent. As the pH of the surrounding solution increases, the deprotonation of hydroxyl groups at the edges of the clay particles creates additional negative charges, thereby increasing the CEC.[7]

-

Type of Cation: The size, charge, and hydration status of the exchanging cation can affect its affinity for the exchange sites on the this compound surface. For example, Cs⁺, with its low hydration energy, is more strongly adsorbed than Na⁺.[4][5]

-

Electrolyte Concentration: The concentration of salts in the surrounding solution can influence the cation exchange equilibrium. Higher electrolyte concentrations can lead to increased competition for exchange sites.[4]

-

Particle Size and Surface Area: Smaller this compound particles have a larger surface area-to-volume ratio, exposing more exchange sites and thus potentially leading to a higher CEC.

-

Presence of Other Minerals and Organic Matter: The presence of other clay minerals with higher or lower CECs, or organic matter which has a very high CEC, can significantly affect the overall measured CEC of a soil or sediment sample containing this compound.[8]

Experimental Protocols for Determining Cation Exchange Capacity

Several methods are available for determining the CEC of clay minerals. Below are detailed methodologies for two common approaches.

Ammonium (B1175870) Acetate (B1210297) Method (pH 7.0)

This is a widely used standard method for determining the CEC of soils and clays.

Principle: The soil or clay sample is saturated with ammonium ions (NH₄⁺) from a buffered ammonium acetate solution at pH 7.0. The adsorbed NH₄⁺ is then displaced by another cation (e.g., Na⁺ or K⁺), and the amount of displaced NH₄⁺ is measured, which corresponds to the CEC.

Detailed Methodology:

-

Sample Preparation: Air-dry the this compound sample and gently grind it to pass through a 2 mm sieve.

-

Saturation with Ammonium:

-

Weigh approximately 5 g of the prepared this compound sample into a 50 mL centrifuge tube.

-

Add 30 mL of 1 M ammonium acetate (NH₄OAc) solution buffered at pH 7.0.

-

Shake the tube for 30 minutes to ensure thorough mixing and allow the exchange to reach equilibrium.

-

Centrifuge the suspension at 2000 rpm for 10 minutes and decant the supernatant.

-

Repeat the washing with fresh NH₄OAc solution two more times to ensure complete saturation of the exchange sites with NH₄⁺.

-

-

Removal of Excess Ammonium:

-

After the final NH₄OAc wash, add 30 mL of 95% ethanol (B145695) to the centrifuge tube.

-

Shake for 5 minutes, centrifuge, and discard the supernatant. This step removes the excess, non-adsorbed NH₄OAc.

-

Repeat the ethanol wash three to four times until the leachate is free of acetate ions (can be tested with ferric chloride).

-

-

Displacement of Adsorbed Ammonium:

-

Add 30 mL of 1 M potassium chloride (KCl) solution to the centrifuge tube containing the NH₄⁺-saturated this compound.

-

Shake for 30 minutes to displace the adsorbed NH₄⁺ with K⁺.

-

Centrifuge and collect the supernatant in a 100 mL volumetric flask.

-

Repeat the KCl extraction two more times, collecting the supernatant in the same volumetric flask.

-

Bring the final volume in the volumetric flask to 100 mL with the KCl solution.

-

-

Quantification of Ammonium:

-

The concentration of NH₄⁺ in the KCl extract is determined, typically by steam distillation followed by titration, or by using an ammonia-selective electrode.

-

-

Calculation:

-

The CEC is calculated in meq/100 g using the following formula: CEC (meq/100 g) = (Concentration of NH₄⁺ in extract in meq/L) * (Volume of extract in L) / (Weight of sample in g) * 100

-

Isotope Dilution Technique

This method is particularly useful for obtaining accurate CEC values and for studying competitive cation exchange.

Principle: A known amount of a radioactive isotope of an index cation (e.g., ²²Na or ¹³⁴Cs) is added to a suspension of the clay. After equilibration, the distribution of the radioactive isotope between the solid and liquid phases is measured. The amount of the non-radioactive index cation adsorbed on the clay can then be calculated, which represents the CEC for that cation under the specific experimental conditions.[5]

Detailed Methodology:

-

Clay Conditioning:

-

Prepare a stock suspension of the this compound sample.

-

"Condition" the clay by repeatedly washing it with a solution of the chosen index cation (e.g., NaClO₄ or CsNO₃) to saturate the exchange sites with that cation and remove any interfering ions. This is typically done by multiple cycles of suspension, centrifugation, and decantation.[5]

-

-

Equilibration with Isotope:

-

Take a known volume of the conditioned this compound suspension.

-

Add a known volume of the index cation solution containing a known activity of its radioactive isotope (e.g., ²²Na or ¹³⁴Cs).

-

Allow the suspension to equilibrate for a sufficient time (e.g., at least 3 days) with gentle shaking to ensure isotopic equilibrium is reached between the solution and the clay surface.[5]

-

-

Phase Separation:

-

Separate the solid and liquid phases by high-speed centrifugation.

-

-

Radioactivity Measurement:

-

Measure the activity of the radioactive isotope in a known volume of the supernatant using a suitable detector (e.g., a gamma spectrometer).

-

-

Calculation:

-

The CEC is calculated using the following isotope dilution equation: CEC (meq/g) = [ (Initial activity / Final activity) - 1 ] * (Concentration of index cation in solution in mol/L) * (Volume of solution in L) / (Weight of clay in g)

-

Visualizing Cation Exchange in this compound

To better understand the mechanisms of cation exchange in this compound, it is helpful to visualize the different types of exchange sites and the overall process.

Two-Site Cation Exchange Model

Studies on this compound have suggested the presence of at least two distinct types of cation exchange sites: planar sites and type II sites (often referred to as edge sites).[4][6]

-

Planar Sites: These are the sites on the basal surfaces of the this compound layers where the negative charge arises from isomorphic substitution. These sites have a high capacity but may show lower selectivity for certain cations.

-

Type II (Edge) Sites: These sites are located at the broken edges of the this compound crystals. The charge at these sites is pH-dependent due to the protonation and deprotonation of hydroxyl groups. These sites have a lower capacity but can exhibit high selectivity for specific cations.

The following diagram illustrates this two-site model and the overall cation exchange process.

A diagram illustrating the two-site model of cation exchange on an this compound particle.

Experimental Workflow for CEC Determination (Ammonium Acetate Method)

The following diagram outlines the key steps in the ammonium acetate method for determining the CEC of this compound.

A flowchart of the ammonium acetate method for CEC determination.

Conclusion

The cation exchange capacity of this compound is a fundamental property that governs its interaction with the surrounding chemical environment. Arising primarily from isomorphic substitution, the CEC of this compound is influenced by a variety of factors, including pH and the nature of the exchanging cations. Accurate determination of this compound's CEC is crucial for numerous scientific and industrial applications and can be achieved through standardized experimental protocols such as the ammonium acetate method and the isotope dilution technique. The two-site model, which considers both planar and edge exchange sites, provides a more nuanced understanding of the cation exchange behavior of this important clay mineral. This guide provides the foundational knowledge and methodologies necessary for researchers and professionals to effectively characterize and utilize the cation exchange properties of this compound in their respective fields.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. saimm.co.za [saimm.co.za]

- 4. Cation Exchange Capacity of Kaolinite | Clays and Clay Minerals | Cambridge Core [cambridge.org]

- 5. Soil Management [ctahr.hawaii.edu]